Fmoc-Leu-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

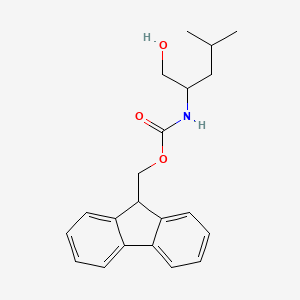

Fmoc-Leu-OL is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-OL typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-(1-hydroxy-4-methylpentan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .

化学反応の分析

Base-Catalyzed Deprotection of the Fmoc Group

The Fmoc group is removed via a base-induced β-elimination mechanism (Scheme 1), which is critical in solid-phase peptide synthesis (SPPS) .

Mechanism:

-

Step 1 : Abstraction of the acidic proton at the 9-position of the fluorene ring by a base (e.g., piperidine).

-

Step 2 : β-Elimination generates dibenzofulvene (DBF) and releases the free amine (leucinol).

-

Step 3 : DBF reacts with excess base to form stable adducts (e.g., piperidine-DBF), preventing side reactions .

Reagents and Conditions:

| Base | Solvent | Concentration | Depletion Rate (t₁/₂) |

|---|---|---|---|

| Piperidine | DMF | 20% (v/v) | ~6 s |

| Morpholine | DMF | 50% (v/v) | ~1 min |

| Piperazine | DMF | 5% (w/v) | ~30 s |

| DBU | DMF | 2% (v/v) | <10 s |

Data sourced from kinetic studies on Fmoc-Val deprotection .

-

Key Observations :

Stability and Side Reactions

Fmoc-Leu-OL exhibits stability under acidic conditions (e.g., trifluoroacetic acid) but is sensitive to:

Hydrolytic Degradation:

-

Prolonged exposure to polar aprotic solvents (DMF, NMP) at room temperature leads to gradual decomposition (~5–14% over 7 days) .

Aspartimide Formation:

-

In peptide chains, base treatment can cause aspartimide formation at sensitive sequences (e.g., Asp-Gly), necessitating optimized deprotection protocols .

Solubility Considerations:

-

This compound is sparingly soluble in apolar solvents (e.g., dichloromethane) but dissolves readily in DMF or NMP, influencing reaction design .

Comparative Analysis of Protecting Groups

| Protecting Group | Removal Conditions | Solubility (DMF) | Stability in TFA |

|---|---|---|---|

| Fmoc | Base (piperidine) | High | Stable |

| Boc | Acid (TFA) | Moderate | Labile |

| Cbz | Hydrogenolysis | Low | Stable |

Fmoc’s orthogonal stability to acids and rapid deprotection under mild conditions make it ideal for SPPS .

Typical Deprotection Workflow:

-

Treat this compound-bound resin with 20% piperidine/DMF (2 × 5 min).

-

Wash resin with DMF to remove DBF adducts.

Yield and Purity:

科学的研究の応用

Peptide Synthesis

Fmoc-Leu-OL is extensively used in the synthesis of peptides, particularly in SPPS. The Fmoc protecting group is advantageous due to its stability under basic conditions and ease of removal with mild acids. This property facilitates the assembly of complex peptide sequences efficiently.

| Application | Description |

|---|---|

| Peptide Construction | Essential for synthesizing custom peptides for research and therapeutic purposes. |

| Solid-Phase Synthesis | Enhances the efficiency of peptide assembly on solid supports. |

Drug Development

The compound has shown potential in pharmaceutical applications, particularly in developing peptide-based drugs. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it valuable in drug formulation.

- Therapeutic Uses : Studies indicate that this compound derivatives exhibit anti-inflammatory properties and can block neutrophil recruitment, suggesting potential in treating inflammatory diseases .

Bioconjugation

This compound can be utilized in bioconjugation processes, allowing researchers to attach peptides to other biomolecules. This application is crucial for creating targeted drug delivery systems that improve the efficacy of therapeutic agents.

Protein Engineering

In protein engineering, this compound aids in modifying protein structures to enhance functionality. Researchers use it to design proteins with improved properties for various applications, including enzyme design and therapeutic proteins.

Case Study 1: Inhibition of Butyrylcholinesterase (BuChE)

A study evaluated a series of Fmoc-Leu-OH derivatives for their inhibitory effects on BuChE, an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicated that certain derivatives exhibited high inhibition efficiency, with Ki values ranging from 36 µM to 45 µM . This suggests that modifications to the Fmoc-Leu structure can lead to more potent cholinesterase inhibitors.

Case Study 2: Anti-inflammatory Activity

Research demonstrated that Fmoc-L-leucine effectively blocked antigen-induced arthritis in animal models. Histological examinations revealed reduced neutrophil infiltration at inflammation sites following treatment with this compound . This finding highlights its potential therapeutic application in managing inflammatory conditions.

作用機序

The mechanism of action of Fmoc-Leu-OL involves its interaction with specific molecular targets. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at the amine site. The carbamate linkage can be hydrolyzed under acidic or basic conditions, releasing the active amine .

類似化合物との比較

Similar Compounds

9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: Similar structure but with a pyridinyl group instead of a hydroxy-methylpentyl group.

9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate: Contains a nitrophenyl group, used in different chemical contexts.

Uniqueness

Fmoc-Leu-OL is unique due to its specific hydroxy-methylpentyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。